Umbralisib R-enantiomer

説明

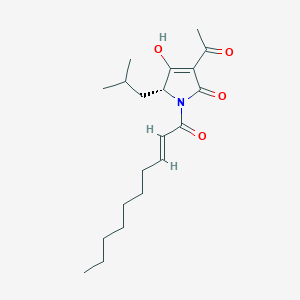

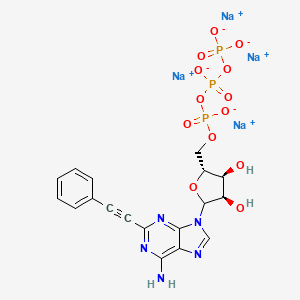

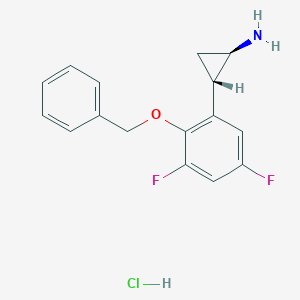

Umbralisib R-enantiomer, also known as RP5264 R-enantiomer, is a delta inhibitor of PI3K and a less active enantiomer of TGR-1202 . It is a kinase inhibitor used to treat rare forms of refractory lymphoma . The IC50 of Umbralisib R-enantiomers against δPI3 kinase is at least 20 times lower than that of the inhibitors against other PI3K isoforms (A, β, and γ) .

Molecular Structure Analysis

The IUPAC name of Umbralisib R-enantiomer is ®-2- (1- (4-amino-3- (3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo [3,4-d]pyrimidin-1-yl)ethyl)-6-fluoro-3- (3-fluorophenyl)-4H-chromen-4-one . It has a molecular weight of 571.56 .Physical And Chemical Properties Analysis

Umbralisib R-enantiomer has a molecular weight of 571.56 . It is a solid substance .科学的研究の応用

1. Quantitative Determination in Pharmaceutical Form

Umbralisib, a novel dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and casein kinase-1ε (CK1ε), has been the subject of research for its determination in bulk and pharmaceutical dosage form. A specific, precise, and sensitive Reverse phase Ultra Performance Liquid Chromatography (RP-UPLC) method has been developed for this purpose. This method, characterized by a UV detector and a specific column and mobile phase composition, is suitable for regular analysis and quality control of pharmaceutical preparations containing umbralisib (Ramadevi & Rambabu, 2022).

2. Clinical Activity in Hematological Malignancies

Studies have shown umbralisib's efficacy in treating relapsed or refractory chronic lymphocytic leukemia and lymphoma. It uniquely inhibits PI3Kδ and CK1ε, indicating a safety profile distinct from other PI3Kδ inhibitors, with fewer occurrences of autoimmune-like toxicities such as colitis. This is significant as it presents umbralisib as a potential treatment option in haematological malignancies (Burris et al., 2018).

3. Pharmacokinetic Studies

The pharmacokinetics of umbralisib, particularly its interactions with other compounds like sophocarpine, have been explored. A novel ultra performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method was developed for quantitative analysis of umbralisib in rat plasma. This study is crucial for understanding the drug's behavior and interactions in biological systems, providing insights into its effective and safe use in clinical settings (Weng et al., 2022).

4. Safety and Efficacy in CLL Patients Intolerant to Other Therapies

Umbralisib has been evaluated in chronic lymphocytic leukemia (CLL) patients who are intolerant to prior BTK or PI3K inhibitor therapy. It has shown to be safe and effective, offering a viable treatment alternative for patients who cannot tolerate other kinase inhibitors. This is particularly noteworthy as intolerance often leads to discontinuation of these therapies, highlighting umbralisib's role in such clinical scenarios (Mato et al., 2020).

5. Clinical Activity in Indolent Non-Hodgkin Lymphoma

Research has also focused on umbralisib's clinical activity in patients with relapsed or refractory indolent non-Hodgkin lymphoma (iNHL). The results suggest that umbralisib, being a dual inhibitor of PI3Kδ and CK1ε, exhibits meaningful clinical activity with a manageable safety profile in a heavily pretreated iNHL population. These findings support the further development of umbralisib in this patient population (Fowler et al., 2021).

6. Potential for Combination Therapies

The combination of umbralisib with other drugs, like ublituximab and venetoclax, has been explored in CLL. This combination has shown promising results in terms of safety and efficacy, suggesting a potential for new combination therapies in the treatment of CLL and possibly other hematological malignancies (Barr et al., 2020).

作用機序

将来の方向性

特性

IUPAC Name |

2-[(1R)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24F3N5O3/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29/h4-16H,1-3H3,(H2,35,36,37)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVCFHHAEHNCFT-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24F3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Umbralisib R-enantiomer | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R)-4-[(3R,5R,8S,9S,10S,17R)-3-[(2S)-2-amino-3-carboxypropanoyl]oxy-10-methyl-1,2,3,4,5,6,7,8,9,11,12,13,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1139110.png)